Alcuronium chloride

Description

A non-depolarizing skeletal muscle relaxant similar to TUBOCURARINE. It is used as an anesthesia adjuvant.

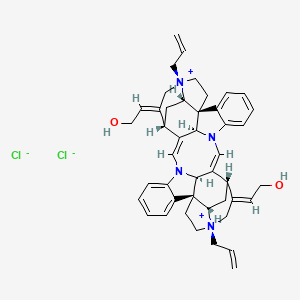

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYGBGOXCJJJGC-GKLGUMFISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23214-96-2 (Parent) | |

| Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045414 | |

| Record name | Alcuronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15180-03-7 | |

| Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcuronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcuronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCURONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490DW6501Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alcuronium Chloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcuronium (B1664504) chloride, a semi-synthetic derivative of C-toxiferine I, is a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation and paralysis.[2][3] This technical guide provides an in-depth exploration of the molecular interactions, physiological effects, and experimental methodologies used to characterize the action of alcuronium chloride. It also delves into its secondary effects on muscarinic acetylcholine receptors and histamine (B1213489) release.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound functions as a competitive antagonist at the postsynaptic nAChRs located on the motor endplate of the neuromuscular junction.[2][4] In the physiological state, the binding of acetylcholine (ACh) to these receptors triggers the opening of their associated ion channels, leading to an influx of sodium ions, depolarization of the muscle cell membrane, and subsequent muscle contraction.[3] this compound, by competing with ACh for the same binding sites on the nAChRs, prevents this depolarization and thereby inhibits muscle contraction.[2][3]

Signaling Pathway at the Neuromuscular Junction

The binding of this compound to the α-subunits of the nAChR obstructs the conformational change necessary for channel opening, thus blocking the influx of cations and preventing the generation of an end-plate potential.

Figure 1: Competitive antagonism of this compound at the neuromuscular junction.

Interaction with Muscarinic Acetylcholine Receptors

Beyond its primary action at nAChRs, this compound also exhibits effects on muscarinic acetylcholine receptors (mAChRs), acting as an allosteric modulator.[5][6] This interaction is subtype-selective, with a notably higher affinity for the M2 subtype, which is prevalent in the heart.[5]

Allosteric Modulation of M2 Receptors

Alcuronium binds to a site on the M2 receptor that is distinct from the orthosteric site where acetylcholine binds.[7][8] This allosteric binding modulates the affinity of the orthosteric site for other ligands. Specifically, alcuronium has been shown to increase the affinity of M2 receptors for antagonists like N-methylscopolamine (NMS) while inhibiting the binding of agonists.[5][9] This can lead to a vagolytic effect, contributing to cardiovascular side effects such as tachycardia.[1]

Figure 2: Allosteric modulation of M2 muscarinic receptors by this compound.

Histamine Release

Some neuromuscular blocking agents can induce the release of histamine from mast cells, leading to cardiovascular side effects such as hypotension and tachycardia, as well as bronchospasm.[1] this compound has been shown to have a moderate potential for histamine release, which is greater than that of agents like vecuronium (B1682833) but less than that of d-tubocurarine.[10][11]

Quantitative Data

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Species | Reference |

| ED50 | 111 µg/kg | Human | |

| ED95 | 250 µg/kg | Human | |

| Onset of Action (0.25 mg/kg) | 2.2 ± 1.2 min | Human | [12] |

| Duration to 25% Recovery (DUR25%) (0.25 mg/kg) | 54 ± 14 min | Human | [12] |

| Recovery Index (25-75%) | 37 ± 11 min | Human | [12] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Half-life (t½) | 2-4 hours | Human | [13] |

| Volume of Distribution (Vd) | 0.37 L/kg | Human | [13] |

| Protein Binding | 40% | Human | [13] |

| Excretion | 70-90% unchanged in urine | Human | [13] |

Table 3: Binding Affinities (Kd) of Alcuronium for Muscarinic Receptor Subtypes

| Receptor Subtype | Kd (µM) | Reference |

| M1 | >10 | [5] |

| M2 | 0.6 | [5] |

| M3 | ~10 | [5] |

| M4 | ~10 | [5] |

| M5 | >10 | [5] |

Experimental Protocols

Competitive Radioligand Binding Assay for nAChRs

This protocol outlines the determination of the binding affinity (Ki) of this compound for nAChRs using a competitive inhibition assay with a radiolabeled ligand such as [³H]-epibatidine.

Figure 3: Workflow for a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: Homogenize tissue rich in nAChRs (e.g., electric organ of Torpedo californica or transfected cell lines) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology

This protocol describes the use of a two-electrode voltage clamp on Xenopus oocytes expressing nAChRs to characterize the antagonistic effect of this compound.

Methodology:

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl.

-

Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply a known concentration of acetylcholine to elicit an inward current.

-

Antagonist Application: Co-apply acetylcholine with varying concentrations of this compound and measure the inhibition of the acetylcholine-induced current.

-

Data Analysis: Plot the percentage of inhibition of the current against the concentration of this compound to determine the IC50 value.

In Vivo Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo protocol uses a rat phrenic nerve-hemidiaphragm preparation to measure the neuromuscular blocking effect of this compound.[3][10]

Methodology:

-

Preparation Dissection: Euthanize a rat and dissect out the phrenic nerve and the attached hemidiaphragm.

-

Mounting: Mount the preparation in an organ bath containing a physiological salt solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Stimulation and Recording: Stimulate the phrenic nerve with supramaximal electrical pulses and record the resulting isometric twitch contractions of the diaphragm muscle using a force transducer.

-

Drug Application: After a stable baseline is established, add this compound to the organ bath at various concentrations.

-

Data Analysis: Measure the reduction in twitch height as a percentage of the baseline to determine the concentration-response relationship and calculate parameters such as the IC50.

Conclusion

This compound exerts its primary therapeutic effect as a neuromuscular blocking agent through competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. Its secondary actions on muscarinic receptors and its potential to cause histamine release contribute to its side-effect profile. A thorough understanding of its multifaceted mechanism of action, supported by quantitative data from well-defined experimental protocols, is crucial for its safe and effective use in clinical practice and for the development of novel neuromuscular blocking agents with improved selectivity and safety profiles.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtype selectivity of the positive allosteric action of alcuronium at cloned M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 11. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Alcuronium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from the natural alkaloid C-toxiferine I. For many years, it served as a muscle relaxant in surgical anesthesia and intensive care. This document provides a comprehensive technical overview of the pharmacological profile of alcuronium chloride, including its mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental methodologies for its evaluation. Quantitative data are presented in structured tables for clarity, and relevant pathways and workflows are illustrated using diagrams.

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] By binding to these receptors, it prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and subsequently depolarizing the muscle cell membrane.[1] This inhibition of receptor activation blocks the downstream signaling cascade that leads to muscle contraction, resulting in skeletal muscle relaxation and paralysis.[1]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the competitive antagonism of this compound at the nicotinic acetylcholine receptor.

Pharmacodynamics

The pharmacodynamic properties of this compound describe its effects on the body, primarily the onset, intensity, and duration of neuromuscular blockade.

Potency and Efficacy

The potency of this compound is typically defined by its Effective Dose (ED).

| Parameter | Value (µg/kg) | Description |

| ED50 | 111 | The dose required to produce a 50% reduction in twitch height. |

| ED95 | 250 | The dose required to produce a 95% reduction in twitch height. |

Data sourced from a study involving log-logit analysis of dose-response data.

Onset, Duration, and Recovery

The temporal characteristics of neuromuscular blockade with this compound are summarized below.

| Parameter | Mean Value (minutes) | Standard Deviation (minutes) |

| Onset of Action | 2.2 | ± 1.2 |

| Clinical Duration (DUR25%) | 54 | ± 14 |

| Recovery Index (25-75%) | 37 | ± 11 |

Data from a study with an intravenous bolus injection of 0.25 mg/kg alcuronium.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters

| Parameter | Mean Value | Units |

| Elimination Half-life (t½β) | 198.75 | minutes |

| Volume of Distribution (Vdβ) | 24.26 | L |

| Volume of Central Compartment (Vc) | 8.18 | L |

| Plasma Clearance (Clp) | 90.22 | mL/min |

| Plasma Protein Binding | ~40% | % |

Pharmacokinetic parameters were determined following intravenous administration and fit to a two-compartment open model.[4]

Metabolism and Excretion

This compound is not significantly metabolized in the body. The primary route of elimination is renal, with approximately 80-85% of the drug excreted unchanged in the urine. Biliary excretion plays a minor role. The lack of significant metabolism means that the duration of action can be prolonged in patients with renal impairment.[5]

Pharmacokinetic Model

The pharmacokinetics of this compound are best described by a two-compartment open model.

Adverse Effects

The administration of this compound can be associated with several adverse effects:

-

Cardiovascular: Hypotension and tachycardia may occur.[6] These effects are partly attributed to a vagolytic action resulting from the blockade of cardiac muscarinic receptors and potential histamine (B1213489) release.[1][7][8]

-

Histamine Release: Alcuronium can induce the release of histamine from mast cells, which can lead to bronchospasm, skin flushing, and hypotension.[1]

-

Prolonged Neuromuscular Blockade: In patients with renal dysfunction, the reduced elimination of alcuronium can lead to a prolonged duration of muscle paralysis.[5]

Experimental Protocols

Determination of Alcuronium in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in plasma samples.

Objective: To determine the concentration of this compound in plasma for pharmacokinetic studies.

Methodology:

-

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC System:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of this compound.

-

The peak area ratio of this compound to the internal standard is used to determine the concentration in the unknown samples.

-

Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring

This protocol outlines the clinical assessment of neuromuscular blockade using a peripheral nerve stimulator.

Objective: To monitor the depth of neuromuscular blockade induced by this compound.

Methodology:

-

Electrode Placement:

-

Place two stimulating electrodes over a peripheral nerve, typically the ulnar nerve at the wrist.

-

The distal electrode (negative) is placed at the flexor crease, and the proximal electrode (positive) is placed 2-3 cm proximally.

-

-

Stimulation Protocol:

-

The nerve stimulator is set to deliver a Train-of-Four (TOF) stimulation pattern.

-

This consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz (i.e., every 0.5 seconds).

-

-

Measurement of Response:

-

The evoked muscle response (twitch) of the adductor pollicis muscle (thumb adduction) is observed or measured.

-

The number of twitches observed out of the four stimuli (TOF count) is recorded.

-

For quantitative monitoring, the ratio of the amplitude of the fourth twitch to the first twitch (TOF ratio) is determined.

-

-

Interpretation:

-

A decrease in the number of twitches or a fade in the twitch height indicates the presence of a non-depolarizing neuromuscular block.

-

The TOF count and ratio are used to titrate the dose of this compound and to assess recovery from blockade.

-

In Vitro Assessment of Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method is a classic pharmacological preparation to study the effects of neuromuscular blocking agents.

Objective: To determine the potency and characteristics of neuromuscular blockade by this compound in an isolated tissue preparation.

Methodology:

-

Tissue Preparation:

-

Stimulation and Recording:

-

Drug Application:

-

After a stabilization period, a baseline of contractile responses is established.

-

This compound is added to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.

-

-

Data Analysis:

-

The percentage inhibition of the twitch response is calculated for each concentration of this compound.

-

The IC50 (concentration causing 50% inhibition) can be determined to assess the potency of the drug.

-

Determination of Plasma Histamine Levels

This protocol outlines a general method for measuring histamine release.

Objective: To quantify the amount of histamine released into the plasma following the administration of this compound.

Methodology:

-

Sample Collection:

-

Blood samples are collected in chilled tubes containing an anticoagulant (e.g., EDTA) at baseline and at specified time points after drug administration.

-

Plasma is immediately separated by centrifugation at a low temperature.

-

-

Assay:

-

Quantification:

-

A standard curve is generated using known concentrations of histamine.

-

The histamine concentration in the plasma samples is determined by comparing their signal (radioactivity or absorbance) to the standard curve.

-

Determination of Plasma Protein Binding by Ultrafiltration

This protocol describes a common method to determine the extent to which a drug binds to plasma proteins.

Objective: To determine the percentage of this compound bound to plasma proteins.

Methodology:

-

Sample Preparation:

-

Plasma is incubated with a known concentration of this compound at 37°C.[12]

-

-

Ultrafiltration:

-

Analysis:

-

The concentration of this compound in the ultrafiltrate (unbound drug) and in the original plasma sample (total drug) is determined by a suitable analytical method, such as HPLC.

-

-

Calculation:

-

The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

-

Conclusion

This compound is a non-depolarizing neuromuscular blocking agent with a well-characterized pharmacological profile. Its competitive antagonism at the nicotinic acetylcholine receptor provides effective muscle relaxation for surgical procedures. The pharmacokinetic properties, primarily renal elimination of the unchanged drug, necessitate careful dose consideration in patients with impaired renal function. While its use has been largely superseded by newer agents with more favorable side-effect profiles, the study of this compound continues to provide valuable insights into the principles of neuromuscular pharmacology. The experimental protocols detailed herein represent standard methodologies for the evaluation of neuromuscular blocking agents, applicable to both preclinical and clinical research.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of pancuronium in injectable solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolonged paralysis following an infusion of alcuronium in a patient with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the side effects of this compound? [synapse.patsnap.com]

- 7. karger.com [karger.com]

- 8. The immediate cardiovascular effects of pancuronium, alcuronium and tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 10. An improved radioenzymatic assay for histamine in human plasma, whole blood, urine, and gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioimmunoassay of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Alcuronium Chloride: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcuronium (B1664504) chloride, a semi-synthetic derivative of the natural alkaloid C-toxiferine I, is a non-depolarizing neuromuscular blocking agent.[1] Its clinical use as a muscle relaxant in anesthesia has prompted extensive investigation into the relationship between its chemical structure and pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of alcuronium chloride, focusing on the key molecular features that govern its potency, duration of action, and side-effect profile. This document synthesizes available data, details relevant experimental protocols, and presents logical workflows for the study of neuromuscular blocking agents, aiming to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Chemical and Pharmacological Profile of this compound

This compound is a bis-quaternary ammonium (B1175870) steroid-like compound that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2] By binding to these receptors, alcuronium prevents the neurotransmitter acetylcholine (ACh) from binding and subsequently depolarizing the muscle cell membrane, leading to muscle relaxation and paralysis.[2]

The development of alcuronium from its parent compound, C-toxiferine I, involved the strategic replacement of N-methyl groups with N-allyl moieties.[1] This chemical modification is a cornerstone of its SAR, as the introduction of these allylic functions creates a potential site for biotransformation, resulting in a significantly shorter duration of action compared to the very long-acting C-toxiferine I.[1] Furthermore, this structural change contributes to a more rapid onset of action and a potency approximately 1.5 times that of tubocurarine.[1]

Core Structure-Activity Relationships

The neuromuscular blocking activity of this compound and related compounds is dictated by several key structural features:

-

The Bis-Quaternary Ammonium Moiety: The presence of two positively charged quaternary ammonium centers is a critical requirement for high-potency neuromuscular blockade.[3] These charged groups are believed to interact with anionic sites on the α-subunits of the nicotinic acetylcholine receptor.

-

Interonium Distance: The distance between the two quaternary nitrogen atoms is a crucial determinant of binding affinity and potency. For optimal interaction with the nAChR, an interonium distance of approximately 1.15 nanometers is considered ideal.[3]

-

Rigid Molecular Framework: The rigid, bulky steroid-like nucleus of alcuronium serves as a scaffold, holding the two quaternary ammonium groups at a relatively fixed distance, which facilitates its binding to the receptor.

-

N-Allyl Substitution: As previously mentioned, the N,N'-diallyl substitution is a key modification from the parent compound C-toxiferine I. This feature not only influences the pharmacokinetic profile, leading to a shorter duration of action, but also contributes to the overall potency of the molecule.[1]

Quantitative and Comparative Potency Data

Table 1: In Vitro and In Vivo Potency Comparison of Neuromuscular Blocking Agents

| Compound | In Vivo Potency (LD50 in mice, mol/kg) | In Vitro Potency (IC50 in rat phrenic nerve-diaphragm, M) |

| Alcuronium | ~2 x 10-7 | ~2 x 10-6 |

| d-Tubocurarine | ~2 x 10-7 | ~2 x 10-6 |

| Pancuronium (B99182) | ~0.5 x 10-7 | ~4 x 10-6 |

| Succinylcholine | ~1 x 10-6 | ~2 x 10-6 |

| Gallamine | ~4 x 10-6 | ~2 x 10-4 |

| Data sourced from a comparative study on the relative potencies of neuromuscular blocking drugs.[4] |

Table 2: Clinical Onset and Duration of Action

| Compound | Dose (mg/kg) | Onset of Action | Duration of Paralysis in Adductor Pollicis | Duration of Paralysis in Diaphragm |

| Alcuronium | 0.2 - 0.3 | Occurs in diaphragm before adductor pollicis | > 25 minutes | < 5 minutes (in one patient) |

| Tubocurarine | 0.4 - 0.5 | Occurs in diaphragm before adductor pollicis | > 25 minutes | < 5 minutes (in five patients) |

| Pancuronium | 0.07 - 0.08 | Occurs in diaphragm before adductor pollicis | - | - |

| Data from a study comparing neuromuscular block in the diaphragm and hand.[5] Note: The duration of paralysis can vary significantly between individuals. |

Signaling Pathway and Experimental Workflows

Signaling Pathway of Neuromuscular Blockade by Alcuronium

The mechanism of action of this compound involves the competitive inhibition of the nicotinic acetylcholine receptor at the neuromuscular junction. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Experimental Workflow for SAR Studies of Neuromuscular Blocking Agents

A typical workflow for investigating the structure-activity relationship of a series of neuromuscular blocking agents is outlined below.

Caption: A generalized workflow for the structure-activity relationship (SAR) study of neuromuscular blocking agents.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the SAR of neuromuscular blocking agents like this compound. These are generalized from standard laboratory practices and should be optimized for specific experimental conditions.

Radioligand Binding Assay for nAChR

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the nAChR.

-

Objective: To determine the binding affinity of alcuronium analogs for the nicotinic acetylcholine receptor.

-

Materials:

-

Membrane preparation rich in nAChRs (e.g., from Torpedo californica electric organ or a cell line expressing the receptor).

-

Radioligand (e.g., [3H]-d-tubocurarine or [3H]-epibatidine).

-

Test compounds (alcuronium and its analogs) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Wash buffer (ice-cold binding buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

In a series of microcentrifuge tubes, add a fixed amount of receptor membrane preparation.

-

Add a fixed concentration of radioligand (typically at or below its Kd value).

-

Add varying concentrations of the unlabeled test compound (e.g., alcuronium analog).

-

For total binding, add only the radioligand and receptor.

-

For non-specific binding, add the radioligand, receptor, and a high concentration of a known nAChR antagonist (e.g., unlabeled d-tubocurarine).

-

Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to measure the inhibitory effect of alcuronium analogs on nAChR-mediated ion currents.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of alcuronium analogs on nAChR function.

-

Materials:

-

Cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

-

Internal pipette solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2).

-

Acetylcholine (ACh) solution at a concentration that elicits a submaximal response (e.g., EC20).

-

Test compounds (alcuronium and its analogs) at various concentrations.

-

-

Procedure:

-

Culture cells expressing nAChRs on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a patch pipette with a resistance of 2-5 MΩ and fill it with internal solution.

-

Approach a cell with the pipette and form a gigaseal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Establish a baseline by applying ACh solution for a short duration (e.g., 2 seconds) and recording the inward current.

-

Co-apply ACh with varying concentrations of the test compound and record the resulting current.

-

Allow for a washout period between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked current in the absence and presence of the test compound.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Rat Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo protocol assesses the neuromuscular blocking potency of compounds in an intact tissue preparation.

-

Objective: To determine the effective dose (ED50) of alcuronium analogs for neuromuscular blockade.

-

Materials:

-

Wistar rats.

-

Krebs-Henseleit solution (or similar physiological saline), gassed with 95% O2 / 5% CO2.

-

Dissection tools.

-

Organ bath with stimulating and recording electrodes.

-

Force-displacement transducer.

-

Data acquisition system.

-

Test compounds (alcuronium and its analogs).

-

-

Procedure:

-

Humanely euthanize a rat and dissect out the phrenic nerve and the attached hemidiaphragm.

-

Mount the preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach the central tendon of the diaphragm to a force-displacement transducer.

-

Place the phrenic nerve on a stimulating electrode.

-

Apply supramaximal electrical stimuli to the phrenic nerve (e.g., 0.1 Hz, 0.2 ms (B15284909) duration) to elicit muscle twitches.

-

Record the baseline twitch tension for a stable period (e.g., 20-30 minutes).

-

Add the test compound to the organ bath in a cumulative concentration-dependent manner, allowing the response to stabilize at each concentration.

-

-

Data Analysis:

-

Measure the amplitude of the twitch tension at each concentration of the test compound.

-

Express the results as a percentage of the initial baseline tension.

-

Plot the percentage of inhibition of twitch tension as a function of the logarithm of the compound concentration.

-

Determine the ED50 (the concentration that produces 50% of the maximal inhibition) from the dose-response curve.

-

Conclusion

The structure-activity relationship of this compound is a classic example of rational drug design in the field of neuromuscular blocking agents. The key takeaways for researchers and drug developers are the critical importance of the bis-quaternary ammonium structure, the defined interonium distance for optimal receptor binding, and the influence of peripheral chemical modifications on the pharmacokinetic and pharmacodynamic profile. While detailed quantitative SAR data for a broad series of alcuronium analogs remains elusive in readily accessible literature, the comparative data and the established principles of neuromuscular blocker design provide a strong foundation for future research. The experimental protocols detailed herein offer a robust framework for the in vitro, ex vivo, and in vivo characterization of novel neuromuscular blocking agents, facilitating the discovery of new compounds with improved therapeutic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Curare Alkaloids.pptx [slideshare.net]

- 4. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of neuromuscular block in the diaphragm and hand after administration of tubocurarine, pancuronium and alcuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

discovery and synthesis of alcuronium chloride

An In-depth Technical Guide on the Discovery and Synthesis of Alcuronium (B1664504) Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from C-toxiferine I, a natural alkaloid found in plants of the Strychnos species.[1] Introduced in the early 1960s under the trade name Alloferin, it represented a significant advancement over earlier curare-based muscle relaxants by offering a more favorable side-effect profile, particularly with reduced histamine (B1213489) release and ganglionic blockade.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound, intended for professionals in drug development and biomedical research.

Discovery and Development

The development of this compound was a direct result of efforts to improve the clinical safety of naturally occurring neuromuscular blocking agents like d-tubocurarine. While effective, early curare alkaloids were associated with significant side effects, including hypotension and bronchospasm, due to histamine release.[2]

Alcuronium was developed as a semi-synthetic derivative of C-toxiferine I, one of the potent alkaloids isolated from Strychnos toxifera, a plant historically used to create arrow poisons.[1] The parent compound, C-toxiferine I, is a very long-acting neuromuscular blocker. The key chemical modification was the replacement of the two N-methyl groups on the toxiferine (B1239995) scaffold with N-allyl groups.[1] This structural change to N,N'-diallyl-bis-nortoxiferine (alcuronium) resulted in a compound with a much shorter duration of action and a more rapid onset compared to its parent molecule.[1] Furthermore, alcuronium is approximately 1.5 times as potent as tubocurarine (B1210278) and its effects are readily reversed by acetylcholinesterase inhibitors like neostigmine.[1]

Synthesis of this compound

The industrial synthesis of this compound starts from the Wieland-Gumlich aldehyde, a degradation product of strychnine.[3][4] The synthesis proceeds via a dimerization of the Wieland-Gumlich aldehyde, followed by N-allylation to introduce the allyl groups, yielding the final bis-quaternary ammonium (B1175870) structure. While detailed, step-by-step industrial protocols are proprietary, the general chemical pathway is understood.

High-Level Synthetic Pathway

The synthesis can be conceptually broken down into two main stages:

-

Dimerization: Two molecules of the Wieland-Gumlich aldehyde are dimerized to form the core bis-indole alkaloid structure, known as bisnortoxiferine.

-

N-allylation: The secondary amine nitrogens in the bisnortoxiferine intermediate are quaternized using an allyl halide (e.g., allyl bromide or allyl chloride) to yield alcuronium.

Below is a logical diagram illustrating this synthetic transformation.

Caption: High-level synthesis pathway of Alcuronium.

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[3]

-

Normal Neuromuscular Transmission: In a normal state, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal, diffuses across the synaptic cleft, and binds to nAChRs on the muscle fiber. This binding opens ion channels, leading to an influx of sodium ions, depolarization of the muscle membrane, and subsequent muscle contraction.[2]

-

Inhibition by Alcuronium: Alcuronium, due to its structural similarity to ACh (particularly the presence of two quaternary ammonium groups), binds to the same nAChRs. However, it does not activate the receptor and open the ion channel. By occupying the binding sites, it competitively prevents ACh from binding, thereby inhibiting depolarization and causing muscle relaxation or paralysis.[3]

-

Other Receptor Effects: A major disadvantage of alcuronium is its vagolytic effect, caused by a selective atropine-like blockade of cardiac muscarinic receptors, which can lead to tachycardia.[1]

The diagram below illustrates the mechanism of action at the neuromuscular junction.

Caption: Mechanism of Alcuronium at the Neuromuscular Junction.

Pharmacological and Clinical Data

The pharmacokinetics and pharmacodynamics of this compound have been characterized in several clinical studies. The data highlight its properties as a neuromuscular blocker of intermediate duration.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound in adult patients undergoing surgery.

| Parameter | Mean Value | Reference |

| Half-Life (t½β) | 198.75 min | [5] |

| Plasma Clearance (Clp) | 90.22 mL/min | [5] |

| Volume of Distribution (Vdss) | 20.89 L | [5] |

| Volume of Central Compartment (Vc) | 8.18 L | [5] |

| Urinary Recovery (12-h) | 61% (± 20%) | [6] |

Pharmacodynamic and Clinical Parameters

The clinical effects of alcuronium are dose-dependent. The following table presents key pharmacodynamic data.

| Parameter | Dose | Mean Value | Reference |

| Onset of Action | 0.25 mg/kg | 2.2 min (± 1.2) | [6] |

| Time to Max Block | 0.25 mg/kg | 3 to 30 min | [5] |

| Clinical Duration (DUR25%)¹ | 0.25 mg/kg | 54 min (± 14) | [6] |

| Recovery Index (25-75%)² | 0.25 mg/kg | 37 min (± 11) | [6] |

| Plasma Conc. for 95% Paralysis | Bolus | 0.78 µg/mL | [5] |

¹ Time from injection to recovery of twitch tension to 25% of control. ² Time from 25% to 75% recovery of twitch tension.

Key Experimental Protocols

Protocol for Assessment of Neuromuscular Blockade

The degree of neuromuscular blockade induced by alcuronium is quantified using neuromuscular monitoring, most commonly acceleromyography of the adductor pollicis muscle.

Objective: To quantitatively measure the degree of muscle paralysis following administration of a neuromuscular blocking agent.

Materials:

-

Anesthetized and mechanically ventilated subject (human or animal model).

-

Peripheral nerve stimulator with surface electrodes.

-

Acceleromyography (AMG) monitor with an acceleration transducer.

-

Data acquisition system.

Methodology:

-

Subject Preparation: The subject is anesthetized to an adequate and stable depth. Core temperature and acid-base balance are maintained within normal physiological limits.

-

Electrode Placement: Two stimulating electrodes are placed over the ulnar nerve at the wrist.

-

Transducer Placement: The acceleration transducer is securely attached to the distal phalanx of the thumb on the same hand, positioned to freely move in the horizontal plane.[7]

-

Supramaximal Stimulation: A supramaximal stimulus current (the current above which no further increase in twitch response is observed) is determined and used for all subsequent measurements.

-

Baseline Measurement: Before administration of alcuronium, a baseline Train-of-Four (TOF) response is recorded. The TOF consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[8]

-

Drug Administration: this compound is administered intravenously at the desired dose.

-

Data Collection:

-

Onset Time: The time from injection to 95% depression of the first twitch (T1) of the TOF is recorded.

-

Depth of Block: The degree of block is monitored by the TOF count (number of visible twitches out of four) or, during recovery, the TOF ratio (amplitude of the fourth twitch, T4, divided by the amplitude of T1).

-

Clinical Duration: The time from injection until T1 recovers to 25% of its baseline value is measured.

-

Recovery Index: The time taken for T1 to recover from 25% to 75% of its baseline value is recorded.

-

Adequate Recovery: Monitoring continues until the TOF ratio returns to ≥0.9, which is the standard for adequate recovery of neuromuscular function.[7]

-

Protocol for Determination of Plasma Concentration (HPLC)

This protocol outlines a general method for quantifying this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection, based on published methodologies.[6][9]

Objective: To determine the concentration of this compound in plasma for pharmacokinetic analysis.

Materials:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Centrifuge, vortex mixer, and sample evaporation unit.

-

Plasma samples, this compound reference standard, internal standard (e.g., tubocurarine).

-

Acetonitrile (B52724), methanol, phosphate (B84403) buffer, and other required reagents (HPLC grade).

Methodology:

-

Standard Curve Preparation: A series of calibration standards are prepared by spiking blank plasma with known concentrations of this compound.

-

Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of plasma sample (or standard), add the internal standard. b. Vortex mix briefly. c. Add an appropriate organic extraction solvent (e.g., a mixture containing dichloromethane). d. Vortex for 1-2 minutes to ensure thorough mixing. e. Centrifuge to separate the aqueous and organic layers. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried residue in a small, known volume of the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A buffered aqueous-organic mixture (e.g., acetonitrile and phosphate buffer). A gradient elution may be used to optimize separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Detection: UV detection at a wavelength corresponding to alcuronium's absorbance maximum (approx. 293 nm).

-

-

Analysis: a. Inject the reconstituted sample onto the HPLC system. b. Record the chromatogram. c. Calculate the peak area ratio of alcuronium to the internal standard. d. Determine the concentration of alcuronium in the sample by interpolating from the standard curve.

The workflow for a typical pharmacokinetic/pharmacodynamic study is visualized below.

Caption: Experimental workflow for a PK/PD study of Alcuronium.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuromuscular Monitoring | Anesthesia Key [aneskey.com]

- 8. mdpi.com [mdpi.com]

- 9. Determination of alcuronium in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alcuronium Chloride: A Non-Depolarizing Neuromuscular Blocker

Executive Summary: Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from C-toxiferine I, an alkaloid from Strychnos toxifera.[1] For decades, it has been utilized in clinical settings, primarily as an adjunct to general anesthesia to induce skeletal muscle relaxation for surgical procedures and facilitate endotracheal intubation.[2][3] Its mechanism of action is based on competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, preventing muscle cell depolarization and subsequent contraction.[2][4] This guide provides a comprehensive technical overview of alcuronium chloride, detailing its mechanism, pharmacokinetic and pharmacodynamic profiles, quantitative data, experimental evaluation protocols, and clinical considerations for an audience of researchers and drug development professionals.

Introduction

The introduction of neuromuscular blocking agents (NMBAs) in 1942 revolutionized the practice of surgery and anesthesia.[5] this compound, introduced in 1963, belongs to the benzylisoquinolinium class of non-depolarizing muscle relaxants.[3][5][6] It is prepared by the N,N'-diallylation of C-toxiferine I, a modification that results in a shorter duration of action and a more rapid onset compared to its parent compound.[1] Structurally, it is a bis-quaternary ammonium (B1175870) compound, a feature essential for its binding to the anionic sites of the nAChR.[7] Though its use has been supplanted in many regions by newer agents with more favorable side-effect profiles, it remains in clinical use in numerous countries, making a thorough understanding of its properties essential.[8]

Chemical Properties of this compound:

-

Molecular Formula: C₄₄H₅₀Cl₂N₄O₂

-

Molecular Weight: 737.8 g/mol

-

Classification: Non-depolarizing, Benzylisoquinolinium Neuromuscular Blocker[3]

Mechanism of Action

This compound functions as a competitive antagonist at the neuromuscular junction (NMJ).[2] The process of neuromuscular transmission begins with the arrival of an action potential at the motor nerve terminal, triggering the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[4] ACh then binds to nicotinic receptors on the muscle endplate, opening ion channels and allowing an influx of sodium ions.[4] This influx leads to depolarization of the muscle membrane, and if the threshold is reached, it generates a muscle action potential that initiates contraction.[4]

Alcuronium, as a non-depolarizing agent, competes with ACh for the same binding sites on the nAChRs.[2] By binding to the receptor, it does not cause depolarization but instead physically obstructs ACh from binding.[2][4] This antagonism prevents the opening of the ion channels, thereby inhibiting depolarization and preventing muscle contraction, resulting in flaccid paralysis.[4] The competitive nature of this block means that its effects can be overcome by increasing the concentration of ACh at the synapse, a principle utilized for its reversal with acetylcholinesterase inhibitors like neostigmine.[2]

Pharmacokinetics

The clinical effect of alcuronium is governed by its absorption, distribution, metabolism, and excretion (ADME) profile. It is administered intravenously, and its disposition is described by a two-compartment open model.[9]

-

Distribution: Alcuronium has a volume of distribution at a steady state (Vdss) of approximately 20.9 L and is about 40% bound to plasma proteins.[9][10] Recovery from neuromuscular block is initially dominated by the redistribution of the drug from the central to peripheral compartments rather than by elimination.[8]

-

Metabolism: Alcuronium does not undergo significant biodegradation.[8]

-

Excretion: The primary route of elimination is renal, with 80-85% of the drug excreted unchanged in the urine.[10] Its clearance is therefore significantly affected by renal function, and caution is advised in patients with renal impairment due to a prolonged elimination half-life.[3][10] The plasma half-life is approximately 3 hours.[10]

Pharmacodynamics

The pharmacodynamic properties of alcuronium define its clinical utility, including its potency, onset, and duration of action.

-

Potency: The potency of a non-depolarizing blocker is typically defined by its ED95 (the dose required to produce 95% suppression of the first twitch of a train-of-four stimulus). For alcuronium, the ED95 is approximately 0.25 mg/kg.[8][11]

-

Onset of Action: Following an intravenous bolus, the onset of action is relatively rapid, with intubating conditions typically achieved within 2-3 minutes.[2][3] One study reported a mean onset time of 2.2 minutes.[8]

-

Duration of Action: Alcuronium is considered to have an intermediate to long duration of action.[8][10] The clinical duration (time to 25% recovery of twitch height) is approximately 54 minutes.[8] However, there is significant individual variability in its effects.[11] The duration can be prolonged in patients with impaired renal function.[2]

-

Recovery: Spontaneous recovery from the block is slow.[11] The recovery index, which is the time taken for twitch height to recover from 25% to 75% of control, is approximately 37 minutes.[8]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound based on data from clinical studies.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Plasma Half-life (t½β) | ~199 minutes | [9] |

| Volume of Distribution (Vdss) | ~20.9 L | [9] |

| Plasma Clearance (Clp) | ~90.2 mL/min | [9] |

| Plasma Protein Binding | 40% | [10] |

| Renal Excretion (% of dose) | 61% (in 12h) to 85% |[8][10] |

Table 2: Pharmacodynamic Profile of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| ED₅₀ | 111 µg/kg | [11] |

| ED₉₅ | 250 µg/kg | [8][11] |

| Onset of Action | 2.2 ± 1.2 minutes | [3][8] |

| Clinical Duration (to 25% recovery) | 54 ± 14 minutes | [8] |

| Recovery Index (25% to 75%) | 37 ± 11 minutes |[8] |

Key Experimental Protocols

The characterization of non-depolarizing neuromuscular blockers like alcuronium relies on standardized in vivo experimental models.

Protocol 6.1: In Vivo Assessment of Neuromuscular Blockade

This protocol describes the standard method for quantifying the pharmacodynamic effects of an NMBA in a clinical or preclinical setting.

-

1. Subject Preparation: The subject (human patient or animal model) is anesthetized using a standardized regimen (e.g., nitrous-oxide opioid anesthesia).[8] Vital signs are continuously monitored.

-

2. Neuromuscular Monitoring Setup:

-

A peripheral motor nerve, such as the ulnar nerve at the wrist, is identified for stimulation.

-

Stimulating electrodes are placed over the nerve.

-

The response of the corresponding muscle (e.g., adductor pollicis) is measured. This is typically done via mechanomyography, which uses a force transducer to measure the evoked twitch tension, or electromyography (EMG), which records the compound muscle action potential.[8][11]

-

-

3. Baseline Measurement: A stable baseline twitch response is established by applying supramaximal, single electrical stimuli at a low frequency (e.g., 0.1 Hz).[12]

-

4. Drug Administration: this compound is administered as a single intravenous bolus at a specified dose.[8]

-

5. Data Acquisition and Analysis: The muscle response is continuously recorded. Key parameters are quantified:

-

Onset Time: Time from injection to maximum depression of the twitch response.

-

Maximum Block (%): The lowest twitch height recorded, expressed as a percentage of the baseline.

-

Clinical Duration (DUR₂₅): Time from injection until the twitch height recovers to 25% of the baseline value.[8]

-

Recovery Index: Time for twitch height to recover from 25% to 75% of baseline.[8]

-

Protocol 6.2: Determination of Dose-Response Relationship (ED₅₀/ED₉₅)

This protocol is used to determine the potency of the NMBA.

-

1. Patient Cohort: A sufficient number of patients, scheduled for surgery under general anesthesia, are enrolled.[11]

-

2. Group Allocation: Patients are allocated to different groups, each designated to receive a specific dose of this compound.

-

3. Neuromuscular Monitoring: Neuromuscular function is monitored for each patient as described in Protocol 6.1.

-

4. Dose Administration and Measurement: Following induction of anesthesia, the assigned dose of alcuronium is administered, and the maximum percentage of twitch depression is recorded for each patient.

-

5. Data Analysis: The dose is plotted against the maximum effect for the entire cohort. The resulting data points are fitted to a sigmoid dose-response curve using a log-probit or log-logit transformation.[11] From this curve, the ED₅₀ (dose causing 50% block) and ED₉₅ (dose causing 95% block) are calculated.

Clinical Considerations

-

Therapeutic Use: Alcuronium is used to provide skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation.[2]

-

Adverse Effects:

-

Cardiovascular: It can cause a vagolytic effect, leading to tachycardia (increased heart rate).[1] Hypotension may also occur.[4][13]

-

Histamine (B1213489) Release: Like other benzylisoquinolinium compounds, it can cause histamine release, potentially leading to bronchospasm, skin flushing, and hypotension, although this effect is less pronounced than with tubocurarine.[4][7]

-

Anaphylaxis: Rare but potentially fatal anaphylactic reactions have been reported.[3]

-

-

Drug Interactions:

-

Potentiation: The neuromuscular block can be potentiated by volatile anesthetics (e.g., isoflurane, sevoflurane), aminoglycoside antibiotics, and other non-depolarizing muscle relaxants.[2]

-

Reduced Duration: Drugs that induce hepatic enzymes, such as phenytoin (B1677684) or carbamazepine, may decrease the duration of action.[2]

-

-

Contraindications: Contraindicated in patients with a known hypersensitivity to the drug.[2] It should be used with caution in patients with myasthenia gravis or significant renal impairment.[2][10]

Conclusion

This compound is a non-depolarizing neuromuscular blocker with an intermediate-to-long duration of action and a well-characterized mechanism based on competitive antagonism at the nicotinic acetylcholine receptor. While newer agents with improved safety profiles and different metabolic pathways have become more prevalent, a comprehensive understanding of alcuronium's pharmacology, pharmacokinetics, and clinical effects remains crucial for researchers in the field of neuromuscular pharmacology and for clinicians in regions where it is still in use. Its properties, particularly its renal-dependent elimination and potential for vagolytic effects, define its clinical profile and necessitate careful patient selection and monitoring.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]

- 6. Synthesis and structure-activity relationships of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A History of Neuromuscular Block and Its Antagonism | Anesthesia Key [aneskey.com]

- 8. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alcuronium (Cl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 11. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Course of the neuromuscular block under atracurium. Comparison with alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are the side effects of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Comparative Activity of Alcuronium Chloride and C-toxiferine I

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of alcuronium (B1664504) chloride and its parent compound, C-toxiferine I. Both are potent non-depolarizing neuromuscular blocking agents derived from alkaloids of the Strychnos species[1][2][3]. Their primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation and paralysis[4][5]. While structurally related, they exhibit significant differences in potency, duration of action, and receptor subtype selectivity. C-toxiferine I is a naturally occurring alkaloid and one of the most potent neuromuscular blockers known, whereas alcuronium chloride is a semi-synthetic derivative designed for a more controlled clinical profile[2][3]. This document outlines their core mechanisms, presents quantitative pharmacological data, details relevant experimental protocols, and visualizes key pathways to elucidate their distinct activity profiles.

Core Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

Both this compound and C-toxiferine I function as competitive antagonists at the nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction[4][5]. As bis-quaternary ammonium (B1175870) compounds, their structure mimics that of the endogenous neurotransmitter, acetylcholine (ACh), allowing them to bind to the same receptor sites[4].

In a resting state, the influx of an action potential at the motor nerve terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, causing the associated ion channel to open. This allows an influx of sodium ions (Na+), leading to depolarization of the post-synaptic membrane and subsequent muscle contraction[4][5].

Alcuronium and C-toxiferine I bind to these nAChRs but do not activate them, thereby preventing ACh from binding and blocking the ion channel's opening. This inhibition of Na+ influx prevents membrane depolarization, and as a result, the muscle fiber cannot generate an action potential, leading to flaccid paralysis[1][4]. This blockade is non-depolarizing and can be overcome by increasing the concentration of ACh in the synaptic cleft, typically achieved by administering an acetylcholinesterase inhibitor like neostigmine[1][4].

Comparative Pharmacological Activity and Potency

The primary distinction in the activity of C-toxiferine I and this compound lies in their potency and receptor selectivity. C-toxiferine I exhibits a significantly higher affinity for the muscle-type nAChR compared to alcuronium. Research indicates that C-toxiferine I binds approximately 17 times more strongly to muscle-type nAChRs than its semi-synthetic analogue, alcuronium[4][6]. This difference is reflected in their respective binding inhibition constants (Ki).

Beyond the primary target, both compounds show activity at other acetylcholine receptor subtypes, including the neuronal α7 nAChR and the allosteric site of muscarinic M2 receptors. Alcuronium displays a notably higher affinity for the muscarinic M2 receptor's allosteric site, which contributes to its vagolytic side effect (an atropine-like blockade of cardiac muscarinic receptors) observed in clinical use[2][7].

Quantitative Data Summary

The following table summarizes the quantitative data on the binding and functional activity of C-toxiferine I and this compound at various acetylcholine receptor subtypes.

| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |

| C-toxiferine I | Muscle-type nAChR | Ki | 14 | [4][6] |

| α7 nAChR | IC50 | 9500 | [4] | |

| Muscarinic M2 (allosteric site) | EC0.5,diss | 96 | [4] | |

| This compound | Muscle-type nAChR | Ki | 234 | [4][6] |

| α7 nAChR | IC50 | 4100 | [4] | |

| Muscarinic M2 (allosteric site) | EC0.5,diss | 2 | [4][6] |

-

Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half maximal inhibitory concentration): The concentration of an antagonist required to inhibit 50% of a specific biological response.

-

EC0.5,diss (Half maximal effective concentration for dissociation): The concentration of the allosteric ligand that slows the dissociation of the primary ligand by 50%.

Pharmacokinetic Profile: Duration of Action

A key difference in the clinical utility of the two compounds is their duration of action. C-toxiferine I is a very long-acting neuromuscular blocker[2]. Alcuronium was specifically developed to have a shorter duration of action. This is attributed to the substitution of C-toxiferine I's N-methyl groups with N-allyl groups in alcuronium[2][4]. These allylic functions provide an enhanced site for biotransformation (metabolism), leading to a more rapid clearance and a significantly shorter duration of neuromuscular blockade compared to the parent compound[2][4].

Experimental Protocols

The quantitative data presented are derived from specific in-vitro assays. The following sections detail the generalized methodologies for determining binding affinity at muscle-type nAChRs and functional antagonism at α7 nAChRs.

Radioligand Competitive Binding Assay (Muscle-type nAChR)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Receptor Preparation: Homogenates of tissues rich in muscle-type nAChRs (e.g., Torpedo electric organ or transfected cell lines) are prepared and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated in a buffered solution with a fixed concentration of a specific radioligand (e.g., 3H-epibatidine or 125I-α-bungarotoxin) and varying concentrations of the unlabeled competitor compound (alcuronium or C-toxiferine I).

-

Equilibration: The mixture is incubated for a sufficient period at a controlled temperature to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Client Challenge [paralytics.fandom.com]

- 4. Toxiferine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of steric and cooperative actions of alcuronium on cardiac muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Alcuronium Chloride's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1][2] It is derived from C-toxiferine I, an alkaloid obtained from Strychnos toxifera.[2] Its primary clinical application is as a muscle relaxant during surgical procedures, where it facilitates endotracheal intubation and optimizes surgical conditions by inhibiting spontaneous ventilation and relaxing skeletal muscles.[1][3] This guide provides an in-depth technical overview of the molecular interactions between alcuronium chloride and its target, the nicotinic acetylcholine (B1216132) receptors (nAChRs), with a focus on its binding characteristics, the experimental methodologies used for its study, and the signaling pathways it modulates.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors, predominantly at the neuromuscular junction.[3] In the normal process of neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal and binds to nAChRs on the muscle cell membrane (sarcolemma). This binding event triggers a conformational change in the nAChR, opening its intrinsic ion channel and allowing an influx of sodium ions, which leads to depolarization of the muscle fiber and subsequent muscle contraction.[4][5]

This compound, due to its structural similarity to acetylcholine, competes for the same binding sites on the nAChR.[1] However, upon binding, it does not activate the receptor and instead prevents acetylcholine from binding and inducing channel opening.[1] This competitive inhibition effectively blocks the transmission of nerve impulses to the muscle, resulting in muscle relaxation and paralysis.[3] The effects of this compound can be reversed by acetylcholinesterase inhibitors, which increase the concentration of acetylcholine in the synaptic cleft, thereby favoring the displacement of alcuronium from the receptors.[2]

Quantitative Data on this compound Activity

Direct in vitro binding affinity data, such as K_i_ or IC_50_ values for this compound at specific nicotinic acetylcholine receptor subtypes, are not extensively reported in recent literature. However, clinical and in vivo studies provide valuable information on its neuromuscular blocking potency.

| Parameter | Value | Species | Method | Notes |

| ED_50_ | 111 µg/kg | Human | Electromyography (EMG) | Effective dose for 50% depression of the first twitch (T1) of the train-of-four.[6] |

| ED_95_ | 250 µg/kg | Human | Electromyography (EMG) | Effective dose for 95% depression of the first twitch (T1) of the train-of-four.[6][7] |

| Steady-state Plasma Concentration for 95% Paralysis | 0.91 ± 0.35 µg/mL | Human | Electromyography (EMG) and plasma concentration analysis | This concentration corresponds to the level of alcuronium in the blood required to maintain a 95% neuromuscular blockade.[8][9] |

It is noteworthy that some studies indicate this compound has a higher affinity for muscarinic acetylcholine receptors than for nicotinic receptors, which may contribute to some of its side effects, such as vagolytic effects.[10][11] For instance, one study reported a K_d_ of 0.6 µM for alcuronium at the M2 muscarinic receptor subtype.[10]

Experimental Protocols

The characterization of this compound's binding to nAChRs can be achieved through various experimental techniques, primarily radioligand binding assays and electrophysiological methods.

Radioligand Competition Binding Assay

This method is used to determine the binding affinity (K_i_) of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that binds to the same receptor.

1. Membrane Preparation:

-

Tissues rich in nAChRs (e.g., electric organ of Torpedo species, mammalian muscle tissue) or cultured cells expressing specific nAChR subtypes are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

A fixed concentration of a suitable radioligand with high affinity for nAChRs (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-